N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloro-nitrophenyl group and a phenylmethanesulfonamide group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-chloro-3-nitroaniline with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-amino-3-chlorophenyl-1-phenylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. The compound’s nitro and chloro groups can participate in redox reactions and form covalent bonds with nucleophilic sites on target molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide can be compared with other similar compounds such as:
N-(4-chloro-3-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.
N-(4-chloro-3-nitrophenyl)-N’-phenylurea: Contains a urea linkage instead of a sulfonamide linkage.
N-(4-chloro-3-nitrophenyl)-N’-methylthiourea: Features a thiourea group in place of the sulfonamide group.
Properties
Molecular Formula |
C13H11ClN2O4S |
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Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-7-6-11(8-13(12)16(17)18)15-21(19,20)9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
XAFVLPBDKNRLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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